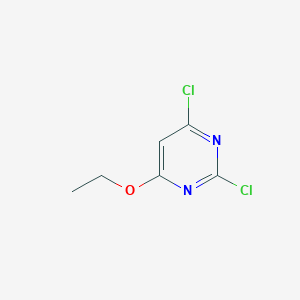

2,4-Dichloro-6-ethoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXWAMAMJJPVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598072 | |

| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858447-32-2 | |

| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-ethoxypyrimidine: Mechanism, Protocol, and Strategic Insights

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of substituted pyrimidines, 2,4-dichloro-6-ethoxypyrimidine stands out as a versatile intermediate. Its differential reactivity at the C2 and C4 positions, governed by the electronic influence of the ethoxy group, allows for sequential and regioselective introduction of various functionalities. This guide provides a comprehensive exploration of the synthesis of this compound, with a focus on the underlying reaction mechanism, a field-proven experimental protocol, and the critical considerations for researchers in drug development.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution on 2,4,6-Trichloropyrimidine

The most direct and widely employed synthetic route to this compound involves the regioselective nucleophilic aromatic substitution (SNAr) on the readily available starting material, 2,4,6-trichloropyrimidine. Pyrimidines are electron-deficient aromatic systems, and the presence of multiple halogen substituents further enhances their susceptibility to nucleophilic attack.[1]

The Underlying Mechanism: A Tale of Regioselectivity

The reaction proceeds via a bimolecular, two-stage mechanism.[2] The first and rate-determining step is the nucleophilic attack of the ethoxide ion on an electron-deficient carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The subsequent step is the rapid expulsion of a chloride ion to restore aromaticity.

The regioselectivity of the initial nucleophilic attack is a critical aspect of this synthesis. In the case of 2,4,6-trichloropyrimidine, the C4 and C6 positions are electronically equivalent and more activated towards nucleophilic attack than the C2 position. This preference is attributed to the cumulative electron-withdrawing effects of the two ring nitrogens, which are more pronounced at the C4 and C6 positions.[3] While reactions with some nucleophiles can lead to a mixture of isomers, the use of a sterically unhindered and strong nucleophile like sodium ethoxide generally favors monosubstitution at either the C4 or C6 position.[4]

The following DOT graph illustrates the mechanistic pathway for the synthesis of this compound.

Caption: Mechanistic pathway of this compound synthesis.

Experimental Protocol: A Validated Laboratory Procedure

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2,4,6-trichloropyrimidine. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2,4,6-Trichloropyrimidine | 183.41 | 18.34 g | 0.1 | ≥98% |

| Sodium Metal | 22.99 | 2.30 g | 0.1 | ≥99% |

| Absolute Ethanol | 46.07 | 100 mL | - | ≥99.8% |

| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous |

| Saturated NaCl solution | - | 50 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - | - |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction with 2,4,6-Trichloropyrimidine: Dissolve 18.34 g (0.1 mol) of 2,4,6-trichloropyrimidine in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the freshly prepared sodium ethoxide solution at room temperature over a period of 30 minutes with continuous stirring.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium ethoxide by adding a few drops of glacial acetic acid. Pour the reaction mixture into 200 mL of ice-cold water and transfer to a separatory funnel.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is obtained as a pale yellow oil or a low-melting solid. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if required.

The following DOT graph provides a visual representation of the experimental workflow.

Sources

- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,6-Dichloro-2-ethoxypyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-ethoxypyrimidine is a pivotal intermediate in the synthesis of a variety of high-value organic compounds, particularly within the agrochemical and pharmaceutical industries. Its unique structural arrangement, featuring two reactive chlorine atoms at the 4 and 6 positions and an ethoxy group at the 2 position, makes it a versatile building block for constructing complex molecular architectures. The electron-withdrawing nature of the pyrimidine ring, coupled with the activating effect of the chlorine atoms, facilitates facile nucleophilic aromatic substitution (SNAr) reactions, which are central to its synthetic utility. This guide provides a comprehensive overview of the chemical and physical properties, a detailed methodology for its synthesis, an exploration of its reactivity, and a discussion of its significant applications.

Chemical Identity and Properties

-

IUPAC Name: 4,6-dichloro-2-ethoxypyrimidine

-

CAS Number: 40758-65-4

-

Synonyms: 2-Ethoxy-4,6-dichloropyrimidine

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂O | [1] |

| Molecular Weight | 193.03 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 283.465 °C at 760 mmHg | [1] |

| Density | 1.376 g/cm³ | [1] |

| Solubility | Slightly soluble in water. | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [1] |

Synthesis of 4,6-Dichloro-2-ethoxypyrimidine

The synthesis of 4,6-dichloro-2-ethoxypyrimidine is a multi-step process that begins with the formation of its precursor, 2-ethoxy-4,6-dihydroxypyrimidine. This dihydroxy intermediate is then chlorinated to yield the final product.

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

The formation of 2-ethoxy-4,6-dihydroxypyrimidine is typically achieved through the condensation of an O-ethylisourea salt with a dialkyl malonate in the presence of a base.[2][3][4]

Reaction Scheme: O-ethylisourea salt + Dialkyl malonate --(Base)--> 2-Ethoxy-4,6-dihydroxypyrimidine salt --(Acid)--> 2-Ethoxy-4,6-dihydroxypyrimidine

Detailed Protocol:

-

Preparation of O-ethylisourea salt: O-ethylisourea can be prepared from the reaction of cyanamide with ethanol in the presence of dry hydrogen chloride.[2]

-

Condensation Reaction: To a solution of O-ethylisourea salt in an alcohol solvent (e.g., methanol or ethanol), a dialkyl malonate (e.g., dimethyl malonate or diethyl malonate) and a strong base (e.g., sodium methoxide or sodium ethoxide) are added.[3][4]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for an extended period (e.g., 18-24 hours) to ensure the completion of the condensation, which results in the formation of the alkali salt of 2-ethoxy-4,6-dihydroxypyrimidine as a precipitate.[4]

-

Isolation and Neutralization: The precipitated salt is filtered and can be used directly in the next step or neutralized with an acid (e.g., acetic acid) to yield the free 2-ethoxy-4,6-dihydroxypyrimidine.[2]

Step 2: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine

The dihydroxy precursor is converted to the target dichloropyrimidine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]

Reaction Scheme: 2-Ethoxy-4,6-dihydroxypyrimidine + POCl₃ --(Base)--> 4,6-Dichloro-2-ethoxypyrimidine

Detailed Protocol:

-

Reaction Setup: 2-Ethoxy-4,6-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride, often in the presence of a tertiary amine base such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger.[5][7]

-

Reaction Conditions: The mixture is heated under reflux for several hours to drive the chlorination to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, the excess phosphorus oxychloride is carefully removed, typically by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

-

Isolation and Purification: The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4,6-dichloro-2-ethoxypyrimidine. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthetic workflow for 4,6-dichloro-2-ethoxypyrimidine.

Reactivity and Chemical Behavior

The reactivity of 4,6-dichloro-2-ethoxypyrimidine is dominated by nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions. The chlorine atoms at these positions are excellent leaving groups, activated by the electron-deficient nature of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The general order of reactivity for nucleophilic substitution on dihalopyrimidines is C4(6) > C2. In 4,6-dichloro-2-ethoxypyrimidine, the C2 position is already substituted, leaving the C4 and C6 positions as the primary sites for nucleophilic attack. The presence of the electron-donating ethoxy group at the C2 position may slightly modulate the reactivity of the C4 and C6 positions, but they remain highly susceptible to substitution.

A wide range of nucleophiles can be employed to displace the chlorine atoms, including:

-

Amines: Primary and secondary amines react to form the corresponding amino-pyrimidines.

-

Alkoxides: Alkoxides, such as sodium ethoxide or sodium methoxide, will yield the corresponding di-alkoxypyrimidines.

-

Thiolates: Thiolates can be used to introduce sulfur-containing moieties.

The reaction conditions for SNAr can be tuned to achieve either mono- or di-substitution, providing a route to a diverse array of substituted pyrimidines.

Caption: Nucleophilic substitution on 4,6-dichloro-2-ethoxypyrimidine.

Applications in Synthesis

4,6-Dichloro-2-ethoxypyrimidine is a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides.[8]

Intermediate for Triazolopyrimidine Sulfonamide Herbicides

A significant application of this compound is as a precursor for the synthesis of triazolopyrimidine sulfonamide herbicides, such as diclosulam and florasulam.[8] These herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme in plants, which is essential for the biosynthesis of branched-chain amino acids.

The synthesis of these herbicides involves a series of reactions where the chlorine atoms of 4,6-dichloro-2-ethoxypyrimidine are sequentially replaced to build the final complex structure. For instance, it is a key starting material for producing 2-ethoxy-4,6-difluoropyrimidine, another important intermediate.[9]

Safety and Handling

General Hazards of Dichloropyrimidines:

-

Corrosive: Can cause severe skin burns and eye damage.[10][11]

-

Harmful if swallowed, in contact with skin, or if inhaled. [10]

-

Respiratory Irritant: May cause respiratory irritation.[10]

-

Sensitizer: May cause an allergic skin reaction.[10]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[11][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[11]

Conclusion

4,6-Dichloro-2-ethoxypyrimidine is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and potentially pharmaceuticals. Its well-defined reactivity, particularly towards nucleophilic aromatic substitution, allows for the controlled introduction of various functional groups, making it an essential building block for the creation of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.

References

-

ChemBK. (2024, April 10). 2-Ethoxy-4,6-dichloro pyrimidine. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 166524-65-8, 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 40758-65-4, 2-ETHOXY-4,6-DICHLOROPYRIMIDINE. Retrieved from [Link]

- Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.

- Google Patents. (n.d.). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.

- Google Patents. (n.d.). US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine.

-

Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2008). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). CN109851564 - Synthetic process of 4,6-dichloropyrimidine. Retrieved from [Link]

-

Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. Retrieved from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

Sources

- 1. Cas 40758-65-4,2-ETHOXY-4,6-DICHLOROPYRIMIDINE | lookchem [lookchem.com]

- 2. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]

- 3. US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Spectral Data of 2,4-Dichloro-6-ethoxypyrimidine

This technical guide provides a comprehensive analysis of the expected spectral data for 2,4-dichloro-6-ethoxypyrimidine, a key intermediate in synthetic organic chemistry. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture that gives rise to a predictable and interpretable set of spectral data. The pyrimidine core, substituted with two chlorine atoms and an ethoxy group, presents a unique electronic environment that influences its nuclear magnetic resonance (NMR) signals, its infrared (IR) absorption bands, and its fragmentation pattern in mass spectrometry (MS). Understanding these spectral signatures is paramount for confirming the successful synthesis and purity of the compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethoxy group and the lone proton on the pyrimidine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) | ~7.0 | 3H |

| -CH₂- (ethoxy) | 4.4 - 4.6 | Quartet (q) | ~7.0 | 2H |

| Pyrimidine-H | 7.0 - 7.2 | Singlet (s) | - | 1H |

Causality Behind Predicted Shifts:

-

The ethoxy group protons will exhibit a classic ethyl split pattern. The methylene protons (-CH₂-) are deshielded due to their proximity to the electronegative oxygen atom, hence their downfield shift. They are split into a quartet by the adjacent methyl protons. The methyl protons (-CH₃) are further from the oxygen and thus appear more upfield, split into a triplet by the methylene protons.

-

The pyrimidine proton is in an electron-deficient aromatic ring, further deshielded by the two adjacent nitrogen atoms and the chlorine atom at the 4-position. This will result in a significant downfield shift. As there are no adjacent protons, its signal will appear as a singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethoxy) | 14 - 16 |

| -C H₂- (ethoxy) | 63 - 65 |

| C -5 (pyrimidine) | 110 - 115 |

| C -4 (pyrimidine) | 160 - 162 |

| C -6 (pyrimidine) | 162 - 164 |

| C -2 (pyrimidine) | 170 - 172 |

Rationale for Predicted Shifts:

-

The ethoxy carbons are in the typical aliphatic region. The methyl carbon will be the most upfield.

-

The pyrimidine carbons are significantly deshielded due to the aromaticity and the presence of electronegative nitrogen and chlorine atoms. The carbon bearing the lone hydrogen (C-5) will be the most upfield of the ring carbons. The carbons directly attached to the chlorine and oxygen atoms (C-2, C-4, and C-6) will be the most downfield.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Apply a relaxation delay of at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to accommodate the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the C-H, C-O, C-N, and C-Cl bonds, as well as the pyrimidine ring vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aliphatic) | 2950 - 3000 | Medium |

| C-H (aromatic) | 3050 - 3150 | Weak |

| C=N (pyrimidine ring) | 1550 - 1600 | Strong |

| C=C (pyrimidine ring) | 1450 - 1550 | Strong |

| C-O (ether) | 1200 - 1250 (asymmetric) & 1000-1050 (symmetric) | Strong |

| C-Cl | 700 - 800 | Strong |

Interpretation of Key Bands:

-

The presence of both aliphatic and aromatic C-H stretching vibrations will be a key feature.

-

Strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyrimidine ring stretching vibrations.

-

The strong C-O stretching bands confirm the presence of the ethoxy group.

-

A strong band in the lower frequency region will indicate the C-Cl bonds.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment | Interpretation |

| 192/194/196 | [M]⁺ | Molecular ion (isotopic pattern due to two Cl atoms) |

| 177/179/181 | [M - CH₃]⁺ | Loss of a methyl radical |

| 163/165/167 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 147/149 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 112 | [M - C₂H₅ - Cl]⁺ | Loss of an ethyl radical and a chlorine atom |

Key Fragmentation Pathways:

-

The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.

-

Alpha-cleavage of the ethoxy group is a likely fragmentation pathway, leading to the loss of a methyl or ethyl radical.

-

Loss of the entire ethoxy group would also be a significant fragmentation pathway.

-

Subsequent loss of a chlorine atom from the fragment ions is also expected.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine atoms.

Proposed Synthetic Pathway and Self-Validating System

The synthesis of this compound can be logically achieved through the nucleophilic substitution of a chlorine atom on a suitable precursor. A reliable method involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide.

Caption: Proposed synthetic route for this compound.

This protocol is self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. Upon completion, the successful synthesis and purity of the product can be unequivocally confirmed by the combination of NMR, IR, and MS data, which should align with the predicted spectra outlined in this guide.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral characteristics of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this important chemical intermediate. The detailed protocols and predicted spectral data serve as a valuable resource for ensuring the identity and purity of the target compound in a research and development setting.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Brown, D. J., Evans, R. F., & Cowden, W. B. (1994). The Pyrimidines. John Wiley & Sons.

- Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

SpectraBase. (n.d.). 2,4-Dichloropyrimidine. [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. [Link]

A Technical Guide to the Nucleophilic Aromatic Substitution Reactions of 2,4-Dichloro-6-ethoxypyrimidine

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. Among the vast array of pyrimidine derivatives, 2,4-dichloro-6-ethoxypyrimidine serves as a highly versatile intermediate for synthesizing complex molecular architectures. Its reactivity towards nucleophiles is governed by the principles of Nucleophilic Aromatic Substitution (SNAr), a reaction pathway facilitated by the electron-deficient nature of the pyrimidine ring.[1] This guide provides an in-depth analysis of the factors dictating the regioselectivity of these reactions, practical experimental protocols for achieving desired substitutions, and a mechanistic framework to empower researchers in drug discovery and chemical development.

Introduction: The Pyrimidine Core in Modern Chemistry

Pyrimidines are heterocyclic aromatic compounds that are integral to numerous biologically active molecules, including several approved pharmaceuticals like Gleevec and Crestor.[2] The electron-deficient character of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halides.[1][3] This reactivity is the foundation of Nucleophilic Aromatic Substitution (SNAr), a powerful strategy for the functionalization of the pyrimidine core.[4][5]

This compound is a particularly interesting substrate. It features two reactive chloro-substituents at the C2 and C4 positions, which are activated for displacement. The ethoxy group at the C6 position plays a crucial electronic role, modulating the overall reactivity and, most importantly, the regioselectivity of nucleophilic attack. Understanding this interplay is key to harnessing the synthetic potential of this molecule.

Mechanistic Underpinnings: The SNAr Pathway

The reaction of this compound with nucleophiles proceeds via the SNAr mechanism. This is a two-step addition-elimination process and is distinct from SN1 or SN2 reactions.[5][6]

-

Nucleophilic Addition: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7]

-

Elimination of Leaving Group: The aromaticity is restored as the negative charge collapses, expelling the chloride ion as the leaving group.[6][8]

The overall reaction rate and outcome are determined by the stability of the Meisenheimer complex and the activation energy of the transition states.

Figure 1: General SNAr pathways for this compound.

The Core Directive: Regioselectivity at C2 vs. C4

The primary challenge and opportunity in working with 2,4-dichloropyrimidines is controlling which chlorine atom is displaced first. The general order of reactivity for halopyrimidines is C4(6) > C2 >> C5.[4][9] Therefore, for an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[10][11] This preference is often attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate via resonance involving both ring nitrogens.[1][7]

However, the presence of the C6-ethoxy group on our substrate significantly alters this landscape. Electron-donating groups (EDGs) at the C6 position are known to reverse the typical regioselectivity, favoring substitution at the C2 position. [1][10][11][12]

Causality behind the C2-Selectivity Shift:

The C6-ethoxy group, being an electron-donating group, alters the electronic distribution within the pyrimidine ring. Quantum mechanics (QM) analyses, particularly of the Lowest Unoccupied Molecular Orbital (LUMO), provide a compelling explanation.

-

In 2,4-dichloropyrimidine (with H at C6), the LUMO is predominantly located at the C4 position, directing nucleophilic attack there.[10][11]

-

With an EDG like an ethoxy or methoxy group at C6, the LUMO lobes at C2 and C4 become similar in size.[10][11] This equalization of orbital contribution makes the C2 position a more viable site for attack.

-

Furthermore, transition state calculations often reveal that the energy barrier for attack at C2 is lower than at C4 when a C6-EDG is present, making the C2 substitution kinetically favored.[11]

Therefore, for this compound, the first nucleophilic substitution is generally expected to occur at the C2 position .

Reaction with N-Nucleophiles (Amination)

The introduction of amino groups is a frequent objective in drug development. The reaction of this compound with amines is a robust method for creating valuable scaffolds.

General Considerations

-

Basicity: A base is typically required to neutralize the HCl generated during the reaction. Common choices include K2CO3, triethylamine (TEA), or diisopropylethylamine (DIPEA).

-

Solvent: Polar aprotic solvents like DMF, DMAc, or THF are often used to facilitate the reaction. Alcohols like propanol can also be effective.[13]

-

Temperature: While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion, especially for the second substitution at the C4 position. Microwave-assisted synthesis can significantly shorten reaction times.[13]

Representative Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-ethoxypyrimidine

This protocol outlines the selective mono-substitution at the C2 position.

Materials:

-

This compound (1.0 eq)

-

Ammonia solution (e.g., 7N in Methanol, 1.5 eq) or Ammonium Hydroxide

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the ammonia solution dropwise to the stirred solution over 15-20 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by silica gel column chromatography or recrystallization to yield 2-amino-4-chloro-6-ethoxypyrimidine.

Reaction with O-Nucleophiles (Alkoxylation)

The displacement of a chloride with an alkoxide or hydroxide is another key transformation. The reaction with sodium ethoxide provides a clear example of this class of reaction.

General Considerations

-

Anhydrous Conditions: Alkoxides are strong bases and are sensitive to moisture. Reactions must be carried out under anhydrous conditions to prevent hydrolysis of the starting material and consumption of the nucleophile.[14]

-

Nucleophile Preparation: The alkoxide is typically prepared in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or sodium metal, or used as a commercially available solution.

-

Solvent: The parent alcohol is often used as the solvent, though polar aprotic solvents like DMF can also be employed.[15]

Representative Experimental Protocol: Synthesis of 2,6-Diethoxy-4-chloropyrimidine

This protocol is adapted from the selective alkoxylation of a similar substrate, 4,6-dichloro-2-(methylthio)pyrimidine.[15][16]

Materials:

-

This compound (1.0 eq)

-

Sodium Ethoxide (EtONa) solution (e.g., 1M in Ethanol, 1.1 eq)

-

Anhydrous Ethanol (EtOH)

-

Calcium chloride drying tube

Procedure:

-

To a stirred solution of this compound in anhydrous ethanol at room temperature (approx. 20 °C), add the sodium ethoxide solution dropwise.

-

Protect the reaction mixture with a CaCl2 drying tube and continue stirring at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, add dichloromethane (DCM) and a saturated aqueous solution of NaHCO3 to quench the reaction.

-

Extract the aqueous phase with DCM (2x).

-

Combine the organic phases, dry over anhydrous Na2SO4, filter, and evaporate under vacuum to yield the crude product, 2,6-diethoxy-4-chloropyrimidine.

-

Purify by column chromatography or recrystallization as needed.

Summary of Reactivity and Data

The regioselectivity of nucleophilic substitution on this compound is a predictable yet powerful feature for synthetic chemists.

| Nucleophile Class | Position of 1st Substitution | Typical Conditions | Key Insights |

| N-Nucleophiles (e.g., NH3, RNH2) | C2 | Base (K2CO3, DIPEA), Polar Aprotic Solvent (THF, DMF), 0°C to RT | The C6-ethoxy group directs the initial attack to the C2 position.[10][11] |

| O-Nucleophiles (e.g., EtO⁻) | C2 | Anhydrous Alcohol (EtOH), Room Temperature | Reaction is generally clean and high-yielding under mild conditions.[15] |

| S-Nucleophiles (e.g., RS⁻) | C2 | Base (K2CO3, NaH), Polar Aprotic Solvent (DMF) | Thiolates are potent nucleophiles and react readily, usually favoring the C2 position. |

| C-Nucleophiles (Cross-Coupling) | C4 (Typically) | Pd catalyst, Base, Solvent (Toluene/Water) | While SNAr favors C2, Pd-catalyzed couplings like Suzuki and Stille reactions on dichloropyrimidines generally show a strong preference for the C4 position.[2][4] This provides an orthogonal strategy for functionalization. |

Experimental Workflow Visualization

A robust experimental workflow is critical for reproducible results. The following diagram illustrates a typical sequence from reaction setup to product isolation.

Figure 2: Standard laboratory workflow for SNAr reactions.

Conclusion

This compound is a valuable and predictable building block for chemical synthesis. The C6-ethoxy group exerts a definitive electronic influence, overriding the intrinsic reactivity preference of the pyrimidine core to direct initial nucleophilic aromatic substitution to the C2 position. This reliable regioselectivity allows for the sequential and controlled introduction of different nucleophiles at the C2 and C4 positions. By understanding the mechanistic principles and employing robust experimental protocols, researchers can effectively leverage this substrate to construct diverse and complex molecular libraries for applications in drug discovery and beyond.

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Vertex AI Search.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Vertex AI Search.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.

- Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,6-Dichloropyridine. Benchchem.

- What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions? Guidechem.

- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.

- Overcoming poor regioselectivity in pyrimidine substitution reactions. Benchchem.

- Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Derivatives. Benchchem.

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.

- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.

- nucleophilic aromatic substitutions. YouTube.

- Nucleophilic Aromatic Substitution. Chemistry Steps.

- Nucleophilic aromatic substitution. Wikipedia.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Vertex AI Search.

- Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate.

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Page loading... [guidechem.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Solubility Profiling of 2,4-Dichloro-6-ethoxypyrimidine: A Methodological Whitepaper

An In-depth Technical Guide for the Scientific Professional

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals focused on determining the solubility of 2,4-Dichloro-6-ethoxypyrimidine. While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles, predictive analyses, and a detailed experimental protocol required to generate this critical dataset. We present a self-validating, authoritative methodology grounded in established scientific principles to ensure the generation of reliable and reproducible solubility data.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a heterocyclic scaffold of immense interest in medicinal chemistry and materials science. Dichloropyrimidine derivatives serve as versatile intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for oncology and antiviral agents.[1] The ethoxy group and chlorine atoms on the pyrimidine ring modulate the molecule's electronic properties and steric profile, making it a valuable building block for targeted synthesis.

The solubility of this intermediate is a critical parameter that dictates its utility. In process chemistry, solvent selection impacts reaction efficiency, impurity profiles, and the feasibility of crystallization for purification.[2] In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is fundamental for formulation, purification, and meeting regulatory standards. Therefore, establishing a precise solubility profile is not merely an academic exercise but a foundational step in the compound's developmental lifecycle.

Physicochemical Profile and Qualitative Solubility Prediction

To design an effective experimental plan, we must first understand the molecule's inherent properties.

Molecular Structure:

-

Molecular Formula: C₆H₆Cl₂N₂O

-

Molecular Weight: 209.04 g/mol

-

Physical State: Likely a white crystalline solid at room temperature, as suggested by related synthesis procedures.[2]

Structural Analysis for Solubility Prediction:

The principle of "like dissolves like" is our primary guide for predicting solubility.

-

Polarity: The molecule possesses both polar and non-polar characteristics. The nitrogen atoms in the pyrimidine ring and the oxygen of the ethoxy group introduce polarity and potential for hydrogen bond acceptance. The two chlorine atoms also contribute to the molecule's dipole moment.

-

Non-Polarity: The hydrocarbon portion of the ethoxy group and the aromatic-like pyrimidine ring contribute non-polar character.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors but can act as a hydrogen bond acceptor at its nitrogen and oxygen atoms.

Predicted Solubility Trend:

Based on this structure, we can hypothesize the following solubility trends:

-

High Solubility Expected: In moderately polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can interact with the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network.

-

Moderate Solubility Expected: In polar protic solvents like Ethanol and Methanol. While the compound can accept hydrogen bonds, its lack of a donor group and the presence of the chloro-substituents may limit its miscibility compared to more polar solutes.

-

Low Solubility Expected: In highly non-polar solvents such as Hexane or Toluene. The polar functional groups will likely render it poorly soluble in these solvents.

-

Very Low Solubility Expected: In water. The molecule's two chloro groups and limited hydrogen bonding capability suggest poor aqueous solubility.

This qualitative assessment is crucial for selecting an appropriate range of solvents for experimental determination and for estimating the amount of solute to use in initial tests.

Experimental Workflow: Equilibrium Solubility Determination via Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method, as recommended by the OECD and various regulatory bodies.[3][4][5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

The following diagram outlines the comprehensive workflow for this determination.

Caption: Workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that equilibrium has been achieved and that the measurements are accurate.

Materials and Reagents:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system.[6][7]

Procedure:

-

Preparation of Test Vials:

-

For each selected solvent, label three separate vials for triplicate analysis.

-

Add an excess amount of this compound to each vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point of ~20-50 mg of solute per 1-2 mL of solvent is recommended, but this should be adjusted based on preliminary tests.[8]

-

Accurately add a known volume of the solvent (e.g., 2.0 mL) to each vial.

-

-

Equilibration:

-

Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a consistent speed (e.g., 150 rpm) that ensures the solid particles are continuously suspended in the solvent but avoids the formation of a vortex.[5]

-

Causality Check: Continuous agitation is critical to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached in a reasonable timeframe.

-

Allow the system to equilibrate for at least 24 hours. To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus between consecutive time points.[5]

-

-

Phase Separation:

-

Once equilibrium is confirmed, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to sediment.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter directly into a clean, labeled vial.

-

Trustworthiness Check: This filtration step is the most critical for accuracy. It ensures that no microscopic solid particles are transferred, which would artificially inflate the measured concentration. The first few drops of the filtrate should be discarded to saturate the filter material and prevent adsorption losses.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or GC-MS).

-

Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The final solubility is reported as the average of the triplicate determinations, typically in units of mg/mL or g/L.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) ± SD | Solubility (g/L) ± SD | Classification |

| Hexane | 0.1 | Experimental Data | Experimental Data | Sparingly Soluble |

| Toluene | 2.4 | Experimental Data | Experimental Data | Slightly Soluble |

| Dichloromethane | 3.1 | Experimental Data | Experimental Data | Soluble |

| Tetrahydrofuran | 4.0 | Experimental Data | Experimental Data | Freely Soluble |

| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data | Freely Soluble |

| Acetone | 5.1 | Experimental Data | Experimental Data | Soluble |

| Ethanol | 5.2 | Experimental Data | Experimental Data | Soluble |

| Methanol | 6.6 | Experimental Data | Experimental Data | Slightly Soluble |

| Water | 10.2 | Experimental Data | Experimental Data | Very Sparingly Soluble |

Note: The classification terms (e.g., Freely Soluble, Soluble) should be based on a standard reference, such as the United States Pharmacopeia (USP).

Conclusion

The solubility of this compound in organic solvents is a dataset of high practical value for its application in chemical synthesis and pharmaceutical development. In the absence of published quantitative values, this guide provides the authoritative framework necessary for any researcher to generate this data reliably. By combining a predictive analysis based on molecular structure with the rigorous, self-validating shake-flask experimental protocol, scientists can confidently establish the solubility profile of this and other critical chemical intermediates. This foundational knowledge is indispensable for optimizing processes, ensuring purity, and accelerating the path from laboratory research to industrial application.

References

- CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.

-

Organic Syntheses Procedure: 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]

-

PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. National Center for Biotechnology Information. [Link]

-

Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

Völgyi, G., et al. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. [Link]

-

U.S. Environmental Protection Agency. Analytical method for 2,4-D and its transformation products. [Link]

-

Reddy, B. et al. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. ResearchGate. [Link]

-

Cristiane de Cássia P. e Silva, et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

SALTISE - McGill University. Organic Chemistry: Introduction to Solubility. [Link]

-

European Patent Office. (1995). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. [Link]

-

Regulations.gov. Report : Determination of Water Solubility. [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Dichloro-6-ethoxypyrimidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2,4-dichloro-6-ethoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Although direct crystallographic data for this specific molecule is not publicly available, this guide establishes a robust framework for its structural elucidation. By integrating data from analogous compounds, theoretical principles, and detailed experimental and computational protocols, we present a holistic view of its likely geometric and conformational properties. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted pyrimidines, providing both foundational knowledge and actionable methodologies for in-depth structural analysis.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and conformational flexibility. The introduction of various substituents onto the pyrimidine ring can profoundly influence its electronic properties, intermolecular interactions, and ultimately, its binding affinity to biological targets. The title compound, this compound, features two chlorine atoms and an ethoxy group, which are expected to modulate its reactivity and spatial arrangement. The chlorine atoms are electron-withdrawing, while the ethoxy group can act as a resonance donor, creating a unique electronic landscape.[2][3] Understanding the conformational preferences of the flexible ethoxy group is paramount for predicting the molecule's shape and its potential interactions in a biological or material context.

Predicted Molecular Structure and Physicochemical Properties

Based on available data for 2-ethoxy-4,6-dichloropyrimidine, we can summarize its key physicochemical properties. It is important to note that the CAS number 147150-35-4 appears to be associated with Cloransulam-methyl in some databases, which is a different, more complex molecule. However, some sources do attribute certain properties to 2-ethoxy-4,6-dichloropyrimidine. For the purpose of this guide, we will consider the fundamental properties of the core molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂O | Inferred |

| Molecular Weight | 193.03 g/mol | Calculated |

| Appearance | White solid | [4] |

| Melting Point | 216-218 °C | [4] |

| Solubility | Soluble in acetone, acetonitrile, dichloromethane. Sparingly soluble in water, with pH-dependent solubility. | [4] |

The foundational structure is the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this compound, chlorine atoms are substituted at positions 2 and 4, and an ethoxy group (-OCH₂CH₃) is at position 6.

Conformational Analysis of the Ethoxy Group

The conformational flexibility of this compound arises from the rotation around the single bonds of the ethoxy substituent: the Ar-O bond and the O-CH₂ bond. The dihedral angles associated with these rotations determine the spatial orientation of the ethyl group relative to the pyrimidine ring.

The two primary conformational isomers are generally referred to as syn and anti, describing the orientation of the ethyl group with respect to the pyrimidine ring. The syn conformation, where the ethyl group is oriented towards the nitrogen at position 1, may be disfavored due to steric hindrance. The anti conformation, where the ethyl group is directed away from the ring, is likely to be the more stable conformer. The rotational barrier between these conformers can be investigated using computational methods and variable temperature NMR spectroscopy.[5][6]

Methodologies for Structural and Conformational Elucidation

A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the molecular structure and conformation of this compound.

Experimental Approaches

A plausible synthetic route to 2-ethoxy-4,6-dichloropyrimidine involves the chlorination of a 2-ethoxy-4,6-dihydroxypyrimidine precursor.[7][8]

Workflow for Synthesis and Purification:

Caption: Synthetic workflow for this compound.

Detailed Protocol: Chlorination with Phosphorus Oxychloride and Triethylamine [7][8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 equivalent) in a suitable solvent such as 1,2-dichloroethane.

-

Addition of Reagents: Slowly add phosphorus oxychloride (POCl₃, 2.2 equivalents) to the solution. Subsequently, add triethylamine (2 equivalents) dropwise, ensuring the reaction temperature does not exceed 50°C.

-

Reaction: Heat the mixture to 85°C and maintain for 3 hours.

-

Workup: After cooling, the reaction mixture is typically quenched with ice water and neutralized. The product is then extracted with an organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the final product.

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the conformation of flexible groups.[9][10]

Workflow for X-ray Crystallography:

Caption: Workflow for NMR-based conformational analysis.

Computational Approach: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular structures, conformational energies, and rotational barriers. [11][12][13] Workflow for DFT-based Conformational Analysis:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

Thermal stability and decomposition of 2,4-Dichloro-6-ethoxypyrimidine

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dichloro-6-ethoxypyrimidine

Abstract

This compound is a key intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical sectors. Its thermal stability is a critical parameter that dictates its handling, storage, and reaction conditions. A comprehensive understanding of its decomposition behavior is paramount for ensuring process safety, optimizing reaction yields, and preventing the formation of hazardous byproducts. This guide provides a detailed examination of the thermal characteristics of this compound, outlines robust analytical methodologies for its assessment, and proposes potential decomposition pathways based on its chemical structure.

Introduction: The Chemical Context

This compound belongs to the class of halogenated pyrimidines, which are versatile building blocks in organic synthesis. The pyrimidine core is a fundamental component of nucleobases, while the reactive chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for nucleophilic substitution reactions. The ethoxy group at the C6 position modulates the electronic properties and reactivity of the entire molecule. Its role as a precursor, for instance in the synthesis of 2-ethoxy-4,6-difluoropyrimidine, highlights its industrial importance.[1]

The inherent reactivity of the chloro-substituents, while synthetically useful, also suggests potential thermal lability. Elevated temperatures, such as those encountered during distillation or high-temperature reactions, can initiate decomposition, compromising product purity and potentially leading to pressure buildup in closed systems. Therefore, a thorough thermal analysis is not merely an academic exercise but a crucial aspect of process development and safety management.

Physicochemical Properties and Predicted Thermal Stability

While specific, comprehensive experimental data on the thermal decomposition of this compound is not widely available in peer-reviewed literature, we can infer its properties from related structures and general chemical principles. The stability of the molecule is governed by the interplay between the aromatic pyrimidine ring and its substituents. The two chlorine atoms are strong electron-withdrawing groups, which can influence the stability of the heterocyclic ring.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-Dichloropyrimidine | 2,4-Dichloro-5-fluoropyrimidine |

| Molecular Formula | C₆H₆Cl₂N₂O | C₄H₂Cl₂N₂[2] | C₄HCl₂FN₂ |

| Molecular Weight | 193.03 g/mol | 148.98 g/mol [2] | 166.97 g/mol |

| Melting Point | Data not available | 59-61 °C | 37 - 41 °C |

| Boiling Point | Data not available | 201-203 °C | Data not available |

| General Stability | Stable under standard ambient conditions. | Stable under normal ambient and anticipated storage and handling conditions. | Chemically stable under standard ambient conditions (room temperature). |

The presence of the ethoxy group may offer an alternative initial decomposition route compared to simpler dichloropyrimidines. Strong heating is a condition to be avoided for related compounds, as it can lead to the formation of explosive mixtures with air or violent reactions.

Postulated Decomposition Pathways

In the absence of direct experimental evidence, we can postulate several plausible thermal decomposition pathways for this compound. The initiation of decomposition will likely occur at the weakest bonds in the molecule under thermal stress.

-

C-Cl Bond Homolysis: The carbon-chlorine bonds are often susceptible to cleavage at high temperatures, which could initiate radical chain reactions.

-

Ethoxy Group Elimination: The ethoxy group could be eliminated via several mechanisms, including the potential for dealkylation or cleavage of the C-O bond. This could lead to the formation of gaseous byproducts like ethene.

-

Pyrimidine Ring Fragmentation: At higher energies, the stable aromatic ring itself can fragment. This would lead to the formation of a complex mixture of smaller molecules, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas, particularly under oxidative conditions.[3]

These pathways could lead to the formation of various volatile and non-volatile products. The identification of these products is crucial for understanding the decomposition mechanism and assessing potential hazards.

Caption: Postulated major decomposition pathways for this compound.

Analytical Methodologies for Thermal Characterization

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) provides complementary information on mass loss, energetic changes, and the identity of decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is the primary technique for determining the temperature range over which a material decomposes.

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature (using Curie point standards).[5]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere Selection:

-

Inert Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min. This is crucial for studying the intrinsic thermal stability without oxidative effects.

-

Oxidative Atmosphere: For combustion studies, use a mixture of air or oxygen with nitrogen.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition step and the final residual mass.

-

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis (EGA) by TGA-GC-MS

To definitively identify the decomposition products, the gas evolved during the TGA experiment can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). [6]This hyphenated technique provides a powerful tool for elucidating decomposition mechanisms.

Experimental Protocol: TGA-GC-MS Analysis

-

System Setup: Couple the outlet of the TGA furnace to the injector of a GC-MS system via a heated transfer line. The transfer line must be kept at a high temperature (e.g., 200-250 °C) to prevent condensation of the evolved products.

-

TGA Program: Run a TGA experiment as described in Section 4.1.

-

Gas Sampling: At specific temperatures of interest (e.g., at the peak of the DTG curve), the evolved gas is swept from the TGA into the GC injector.

-

GC Separation: The mixture of decomposition products is separated on a suitable GC column (e.g., a non-polar DB-5ms or a mid-polar column) based on boiling point and polarity.

-

MS Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against a library (e.g., NIST) to identify the chemical structure of each decomposition product. [6]

Caption: Schematic of a coupled TGA-GC-MS system for Evolved Gas Analysis.

Summary of Expected Data and Safety Implications

The combined results from these analyses provide a comprehensive thermal hazard profile.

Table 2: Hypothetical Thermal Analysis Data Summary

| Analytical Technique | Parameter | Expected Observation | Significance |

| TGA | T_onset (N₂ atmosphere) | ~180 - 250 °C | Onset of thermal decomposition. Defines the upper limit for safe handling temperatures. |

| Mass Loss | Multi-step or single-step loss | Indicates the complexity of the decomposition process. | |

| Residual Mass | Low (<5%) | Suggests complete decomposition into volatile products. | |

| DSC | Melting Point (T_m) | Sharp endotherm | Confirms purity and provides a key physical property. |

| Decomposition | Sharp, large exotherm (ΔH_decomp > 200 J/g) | Indicates a high-energy decomposition, posing a significant thermal runaway and explosion hazard. | |

| TGA-GC-MS | Evolved Gases | HCl, ethene, chlorinated organics, CO, CO₂ | Identifies toxic and flammable byproducts, informing safety protocols and scrubber design. |

A significant exothermic decomposition identified by DSC, especially if it occurs shortly after melting, is a major safety concern. It suggests that once the compound is in a molten state, it may have a pathway to rapid, self-accelerating decomposition. The identification of corrosive (HCl) and flammable gases necessitates robust engineering controls, such as performing high-temperature operations in a well-ventilated fume hood or an inert atmosphere glovebox, and equipping reactors with appropriate pressure relief systems and scrubbers.

Conclusion

While this compound is a stable compound under standard conditions, it possesses functional groups that predispose it to thermal decomposition at elevated temperatures. A definitive assessment of its thermal stability and hazards requires a rigorous experimental approach. This guide outlines the critical analytical workflow, combining TGA, DSC, and TGA-GC-MS, to build a comprehensive safety profile. By determining the onset temperature of decomposition, quantifying the energetic release, and identifying the resulting byproducts, researchers and process chemists can establish safe operating limits, design appropriate engineering controls, and ensure the safe and efficient use of this valuable synthetic intermediate.

References

- Hanson, J. (n.d.). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. European Patent Office.

-

ResearchGate. (n.d.). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved from

- Google Patents. (n.d.). US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine.... Google Patents.

- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses.

- PubMed. (2022). Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry.... PubMed.

- ResearchGate. (n.d.). shows the TGA thermogram of a single pyrimidine compound SSN-1.... ResearchGate.

- Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Google Patents.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH.

- DC Fine Chemicals. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. DC Fine Chemicals.

- Santa Cruz Biotechnology. (n.d.). 2,4-Dichloropyrimidine. Santa Cruz Biotechnology.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. Sigma-Aldrich.

- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine. Google Patents.

- LookChem. (n.d.). Cas 166524-65-8, 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE. LookChem.

- National Institutes of Health. (n.d.). 2,4-Dichloropyrimidine. PubChem.

- National Institutes of Health. (n.d.). 2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine. PubChem.

- PubMed. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed.

- Google Patents. (n.d.). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts. Google Patents.

- UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.

- American Chemical Society. (2026). An Organic–Inorganic Hybrid Ferroelastic Semiconductor with Thermochromic Effect. ACS Publications.

- PubMed. (n.d.). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed.

- MDPI. (2016). Differential Scanning Calorimetry and Thermodynamic Predictions—A Comparative Study of Al-Zn-Mg-Cu Alloys. MDPI.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine.... RSC Publishing.

- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET - 2,4-Pyrimidinediamine, 6-chloro-. Thermo Fisher Scientific.

- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET - 2,4-Dichloropyrimidine. Thermo Fisher Scientific.

- LCGC International. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products.... LCGC International.

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.

- National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization.... PubMed.

- PubMed. (n.d.). Technical Capabilities and Limitations of Optical Spectroscopy and Calorimetry Using Water-Miscible Solvents.... PubMed.

- ResearchGate. (n.d.). 2,4-Dichloropyrimidine. ResearchGate.

- Sci-Hub. (n.d.). Thermochemical study of dichloromethylpyrimidine isomers. Sci-Hub.